molecular formula C9H9F3O B13883538 3-Methyl-2-(trifluoromethyl)anisole

3-Methyl-2-(trifluoromethyl)anisole

Cat. No.: B13883538
M. Wt: 190.16 g/mol
InChI Key: XTINOONQABFXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(trifluoromethyl)anisole is an aromatic organic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and a trifluoromethyl group. The specific ortho-positioning of these three substituents creates a unique steric and electronic environment, making it a subject of interest for synthetic and medicinal chemistry. While detailed research on this specific isomer is not as extensive as for some of its counterparts, its structure encapsulates several key themes in modern chemical science.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 1-methoxy-2-methyl-3-(trifluoromethyl)benzene
CAS Number 1017778-02-7 orgsyn.org
Molecular Formula C₉H₉F₃O orgsyn.org
Molecular Weight 190.17 g/mol orgsyn.org
Physical Form Clear Liquid orgsyn.org

| Purity (Typical) | 97-98% orgsyn.org |

Note: Detailed experimental spectroscopic data for this compound is not widely available in published literature. For illustrative purposes, spectroscopic data for the related compound 1-methoxy-2-(trifluoromethyl)benzene (B96953) is provided below as a comparative example.

Table 2: Representative Spectroscopic Data (Comparative Example: 1-methoxy-2-(trifluoromethyl)benzene)

Spectroscopy Type Data
¹H NMR (400 MHz, CDCl₃) δ 7.81 (d, J = 8.0 Hz, 2 H), 7.76 (d, J = 8.0 Hz, 2 H) ppm chemicalbook.com
¹³C NMR (100 MHz, CDCl₃) δ 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2 ppm chemicalbook.com

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.61 (s, 3F) ppm chemicalbook.com |

Fluorinated aromatic ethers are a cornerstone in the design of advanced materials and therapeutic agents. The incorporation of fluorine into an aromatic ether scaffold can profoundly alter a molecule's properties in beneficial ways. In medicinal chemistry, this strategy is frequently employed to enhance a drug candidate's metabolic stability. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that would typically degrade a carbon-hydrogen bond. 3m.com This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles.

Furthermore, fluorination can modulate the physicochemical properties of a molecule, such as its lipophilicity (fat-solubility) and acidity/basicity (pKa). nih.gov By strategically placing fluorine atoms or fluorinated groups like the trifluoromethoxy group (-OCF₃), chemists can fine-tune a molecule's ability to cross cellular membranes and interact with its biological target. nih.gov3m.com This control over electronic properties and lipophilicity is also crucial in the development of agrochemicals and advanced materials like liquid crystals and polymers. 3m.combeilstein-journals.org

The trifluoromethyl (-CF₃) group is one of the most significant functional groups in modern organic chemistry, largely due to its potent electronic and steric characteristics. Electronically, the -CF₃ group is a powerful electron-withdrawing group, a consequence of the high electronegativity of its three fluorine atoms. nih.govwikipedia.org This strong inductive effect deactivates the aromatic ring toward electrophilic substitution reactions. wikipedia.orglibretexts.org However, this deactivation is not uniform; it preferentially directs incoming electrophiles to the meta position by destabilizing the intermediates of ortho and para attack more significantly. libretexts.orgmasterorganicchemistry.com

From a steric perspective, the trifluoromethyl group is considerably larger than a hydrogen atom and bulkier than a methyl group. nih.govacs.org This steric demand can influence the preferred conformation of a molecule and its ability to fit into the active site of an enzyme or a receptor. In drug design, the -CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom. nih.govwikipedia.org This substitution can protect a metabolically vulnerable methyl group from oxidation while simultaneously enhancing binding affinity and membrane permeability. wikipedia.org

Ortho-substituted aromatic compounds, particularly those with multiple adjacent substituents, serve as valuable model systems for investigating fundamental principles of chemical reactivity and molecular conformation. This compound is a theoretically excellent, though not yet widely documented, candidate for such studies. It possesses a unique arrangement of three distinct groups in adjacent positions on the benzene ring.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance and is known to be a powerful directing group in reactions like directed ortho-metalation (DoM), where it can chelate to a metal cation and direct deprotonation to the adjacent ortho position. wikipedia.orgmasterorganicchemistry.comyoutube.com Conversely, the trifluoromethyl group is a strong electron-withdrawing group via induction. nih.gov The interplay between this electronic "push-pull" relationship in an ortho arrangement creates significant electronic tension and influences the reactivity of the entire aromatic ring.

The presence of the additional methyl group at the 3-position introduces further steric complexity. Conformational analysis of such a crowded system would be crucial to understanding its reactivity. The molecule would be forced to adopt a conformation that minimizes the steric clashes between the three adjacent groups, which in turn would affect the orientation of the methoxy group's lone pairs and the trifluoromethyl group's dipole moment relative to the aromatic plane. wikipedia.org Studying the reactivity of this molecule, for instance in electrophilic aromatic substitution or ortho-lithiation, would provide valuable insights into how the combined steric and electronic effects of these three neighboring groups govern reaction outcomes, making it an ideal model system for advanced studies in physical organic chemistry. harvard.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-methoxy-3-methyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3O/c1-6-4-3-5-7(13-2)8(6)9(10,11)12/h3-5H,1-2H3

InChI Key

XTINOONQABFXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Methyl 2 Trifluoromethyl Anisole

Electrophilic Aromatic Substitution Patterns on the Substituted Anisole (B1667542) Ring

The regioselectivity of electrophilic aromatic substitution on the 3-methyl-2-(trifluoromethyl)anisole ring is governed by the combined directing effects of the three substituents: the methoxy (B1213986) (-OCH3), methyl (-CH3), and trifluoromethyl (-CF3) groups. The interplay of their activating or deactivating nature and their ortho-, para-, or meta-directing influence determines the position of attack by an incoming electrophile.

The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) effect. The methyl group is a weak activating group, directing to the ortho and para positions via inductive effects (+I) and hyperconjugation. In contrast, the trifluoromethyl group is a potent deactivating group due to its strong electron-withdrawing inductive effect (-I), directing incoming electrophiles to the meta position.

In this compound, the positions open for substitution are C4, C5, and C6.

Position 4 (para to -OCH3, ortho to -CH3): This position is strongly activated by the para-directing methoxy group and the ortho-directing methyl group.

Position 5 (meta to -OCH3, meta to -CH3): This position is meta to both activating groups and ortho to the deactivating -CF3 group, making it highly disfavored for substitution.

Position 6 (ortho to -OCH3, meta to -CH3): This position is activated by the ortho-directing methoxy group. However, it experiences significant steric hindrance from the adjacent bulky trifluoromethyl group and the methoxy group itself.

Therefore, electrophilic attack is most likely to occur at the C4 position, which is electronically activated by two groups and is sterically accessible. Attack at C6 is a secondary possibility but is sterically hindered. The nitration of substituted anisoles, such as o-methylanisole and p-methylanisole, in sulfuric acid demonstrates how product ratios are influenced by acidity and the fate of ipso-Wheland intermediates, a consideration that would also apply here. rsc.org

SubstituentPosition on RingElectronic EffectDirecting Influence
-OCH3 (Methoxy)1Strongly Activating (+R, -I)Ortho, Para
-CF3 (Trifluoromethyl)2Strongly Deactivating (-I)Meta
-CH3 (Methyl)3Weakly Activating (+I, Hyperconjugation)Ortho, Para

Functional Group Interconversions Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is one of the most stable and electron-withdrawing moieties in organic chemistry. orientjchem.org Its high stability presents significant challenges for functional group interconversions. The carbon-fluorine bond is exceptionally strong, and the fluorine atoms are not easily displaced by nucleophiles. Consequently, the -CF3 group is generally inert to many common chemical transformations.

The strategic placement of a -CF3 group on a phenyl ring is known to enhance the pharmacodynamic and pharmacokinetic properties of molecules, which is a primary reason for its inclusion in drug candidates. nih.gov Research has focused more on methods for introducing the -CF3 group onto aromatic rings rather than its subsequent conversion. orientjchem.org For instance, reagents like sodium trifluoromethanesulfinate (CF3SO2Na) are used to generate CF3 radicals for addition to organic frameworks. orientjchem.org

While direct conversion of an aryl-CF3 group is difficult, transformations under harsh conditions or via specific radical pathways could theoretically be possible, but such reactions are not common and are often low-yielding. For most synthetic purposes, the trifluoromethyl group is considered a permanent fixture on the aromatic ring, valued for its electronic effects and metabolic stability.

Oxidative and Reductive Transformations of the Aromatic Ether Linkage

The aromatic ether linkage in this compound is susceptible to cleavage under strongly acidic conditions, a common reaction for aryl methyl ethers. libretexts.orglibretexts.org This transformation converts the anisole derivative into the corresponding phenol (B47542). The reaction typically proceeds via a nucleophilic substitution mechanism. wikipedia.orgmasterorganicchemistry.com

The process begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which turns the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com A nucleophile, typically the halide ion from the acid (e.g., I⁻ or Br⁻), then attacks the methyl carbon in an Sₙ2 reaction. masterorganicchemistry.com This attack occurs on the methyl group rather than the aromatic carbon because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com The products of this cleavage are 3-methyl-2-(trifluoromethyl)phenol (B3210437) and a methyl halide.

Boron tribromide (BBr₃) is another highly effective reagent for the demethylation of aryl methyl ethers and can often be used in sub-stoichiometric amounts. nih.gov The reaction involves the formation of an ether-BBr₃ adduct, followed by cleavage of the carbon-oxygen bond. nih.gov

ReagentReaction TypeProductsReference
Hydroiodic Acid (HI)Acidic Cleavage (SN2)3-Methyl-2-(trifluoromethyl)phenol + Methyl Iodide libretexts.orgmasterorganicchemistry.com
Hydrobromic Acid (HBr)Acidic Cleavage (SN2)3-Methyl-2-(trifluoromethyl)phenol + Methyl Bromide libretexts.orglibretexts.org
Boron Tribromide (BBr3)Lewis Acid Cleavage3-Methyl-2-(trifluoromethyl)phenol + Methyl Bromide (after workup) nih.gov

Derivatization and Further Functionalization Strategies for Complex Molecule Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals where trifluoromethylated compounds are highly valued. researchgate.netnih.gov Its existing functional groups provide multiple handles for derivatization.

Further functionalization can be achieved through several strategies:

Electrophilic Aromatic Substitution: As detailed in section 3.1, the aromatic ring can be further substituted, for example, via nitration, halogenation, or Friedel-Crafts reactions, primarily at the C4 position. The resulting derivative can then undergo further transformations, such as the reduction of a nitro group to an amine, enabling a wide range of subsequent reactions.

Ether Cleavage: Cleavage of the ether linkage, as described in section 3.3, yields 3-methyl-2-(trifluoromethyl)phenol. The phenolic hydroxyl group is a versatile functional handle that can be used for O-alkylation, esterification, or as a nucleophile in various coupling reactions.

Benzylic Functionalization: The methyl group on the aromatic ring could potentially undergo radical halogenation (e.g., using N-bromosuccinimide) to introduce a handle for further modification at the benzylic position.

The synthesis of complex trifluoromethylated heterocycles, such as pyrazoles and isoxazolines, often starts from appropriately substituted aromatic precursors. nih.govnih.govmdpi.com this compound and its derivatives serve as key intermediates in constructing these elaborate molecular architectures.

Reaction TypeReagent/ConditionFunctional Group ModifiedResulting Structure/Intermediate
NitrationHNO3/H2SO4Aromatic Ring4-Nitro-3-methyl-2-(trifluoromethyl)anisole
Ether CleavageHBr or BBr3Ether Linkage3-Methyl-2-(trifluoromethyl)phenol
Benzylic BrominationN-Bromosuccinimide (NBS), InitiatorMethyl Group3-(Bromomethyl)-2-(trifluoromethyl)anisole
Phenolic EsterificationAcyl Chloride, Base (on the phenol derivative)Hydroxyl GroupAryl Ester Derivative

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For 3-Methyl-2-(trifluoromethyl)anisole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Although specific experimental data is not available, a theoretical analysis can predict the expected NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy and methyl groups. The aromatic protons would exhibit complex splitting patterns (coupling) due to their interactions with each other and potentially long-range coupling with the trifluoromethyl group's fluorine atoms.

¹³C NMR: The carbon NMR spectrum would display nine unique signals, corresponding to each carbon atom in the molecule (six for the benzene (B151609) ring, one for the methoxy carbon, one for the methyl carbon, and one for the trifluoromethyl carbon). The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern.

¹⁹F NMR for Characterization of the Trifluoromethyl Group

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl group. It would be expected to show a single signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of the methyl and methoxy groups to the trifluoromethyl group and adjacent aromatic protons, helping to determine the preferred conformation of the molecule. Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are complementary and are used to identify functional groups and gain information about molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).

Aliphatic C-H stretching from the methyl and methoxy groups (in the 2850-3000 cm⁻¹ region).

Strong C-F stretching vibrations associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).

C-O stretching of the anisole (B1667542) ether linkage.

C=C stretching vibrations of the aromatic ring.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the "ring-breathing" mode, often give strong signals in Raman spectra. The symmetric vibrations of the trifluoromethyl group would also be Raman active. Comparing the FT-IR and Raman spectra helps in assigning vibrational modes based on their infrared and Raman activities.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of organofluorine compounds like this compound, providing precise information on molecular weight and structural details through fragmentation analysis. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govekb.eg In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. nih.gov As the separated components elute from the column, they enter the mass spectrometer.

For this compound, electron ionization (EI) is a common ionization method. emory.edu In the EI source, high-energy electrons bombard the molecules, leading to the ejection of an electron and the formation of a molecular ion (M+•). The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For instance, the related compound 3-(Trifluoromethyl)anisole shows a molecular ion peak at m/z 176, corresponding to its molecular weight. nih.gov The high-energy nature of EI also causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. researchgate.net This fragmentation pattern provides valuable information about the compound's structure. The analysis of the isotopic abundance ratios, such as PM+1/PM and PM+2/PM, can also be performed to further confirm the elemental composition. researchgate.net

Application of Advanced Ionization Techniques (e.g., APPI) in Mass Spectrometry

While GC-MS with EI is a powerful tool, advanced ionization techniques can offer advantages for certain analyses. Atmospheric Pressure Photoionization (APPI) is a soft ionization method that is particularly useful for non-polar and low-polarity compounds. wikipedia.orgnih.gov APPI uses ultraviolet photons to ionize analyte molecules, which can result in less fragmentation and a more prominent molecular ion peak, simplifying molecular weight determination. nih.govacdlabs.com This technique can be coupled with liquid chromatography (LC) for the analysis of less volatile compounds or complex mixtures. wikipedia.org

Compared to other common atmospheric pressure ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), APPI often shows reduced susceptibility to matrix effects and ion suppression, making it advantageous for analyzing compounds in complex samples. wikipedia.org The choice of solvent and the energy of the VUV lamp are critical parameters in APPI, as they can influence the ionization mechanism, which can occur through direct photoionization or solvent-assisted chemical ionization. nih.gov For organofluorine compounds, which can be challenging to ionize, the development of advanced ionization methods like APPI and others such as DESI and DART provides a broader analytical toolkit. numberanalytics.comnih.govspectroscopyonline.com

X-Ray Diffraction for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netrruff.info While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and analyzed by X-ray crystallography to provide unambiguous structural confirmation.

The process involves irradiating a single crystal of a derivative with a beam of X-rays. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the electron density within the crystal can be generated. This electron density map is then used to determine the exact positions of the atoms, bond lengths, and bond angles. mdpi.com This level of detail is invaluable for confirming the connectivity and stereochemistry of the molecule. For example, a search for crystal structures of related trifluoromethyl-substituted aromatic compounds could provide insights into the expected solid-state packing and intermolecular interactions. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are fundamental to both monitoring the progress of chemical reactions that produce this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent, resulting in their separation. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a chemist can quickly assess whether the reaction is complete. thieme.de For the synthesis of this compound, TLC can be used to track the consumption of the reactants and the formation of the product. mdpi.com

Preparative Chromatography (e.g., Column, SFC, HPLC)

Once a reaction is complete, the desired product, this compound, often needs to be purified from byproducts and unreacted starting materials. Preparative chromatography is the method of choice for this purpose.

Column Chromatography: This is a widely used technique where the crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. mdpi.com Fractions are collected as they elute from the column, and those containing the pure product are combined.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a more advanced and efficient form of liquid chromatography that uses high pressure to force the solvent through a column with smaller particles, leading to higher resolution and faster separations. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode for purifying organic compounds. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgchromatographyonline.com SFC offers advantages such as faster separations, reduced organic solvent consumption, and easier sample recovery since the CO2 mobile phase simply evaporates. wikipedia.orglibretexts.org It is particularly well-suited for the purification of less polar and chiral molecules. wikipedia.orgchromatographyonline.comselerity.com Given the nature of this compound, SFC could be an effective purification technique.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

There is currently no publicly available research detailing the quantum chemical calculations for 3-Methyl-2-(trifluoromethyl)anisole.

No published studies were found that utilize Density Functional Theory (DFT) methods, such as the B3LYP functional, to investigate the electronic structure and properties of this compound.

Information regarding the selection of basis sets or the determination of an appropriate level of theory for computational studies of this compound is not available in the scientific literature.

Molecular Geometry and Conformational Analysis

Detailed conformational analysis and molecular geometry optimization of this compound have not been reported in publicly accessible research.

There are no published findings on the optimization of the molecular structure of this compound or the identification of its energy minima.

Scientific literature does not currently contain analyses of the rotational isomerism or the intramolecular interactions within the this compound molecule.

Electronic Properties and Reactivity Descriptors

A characterization of the electronic properties and reactivity descriptors for this compound is not available in any located sources.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the anisole (B1667542) ring, particularly on the oxygen atom and the aromatic carbons due to the electron-donating nature of the methoxy (B1213986) and methyl groups. The electron-withdrawing trifluoromethyl group would significantly influence the energy of the LUMO, likely localizing it on the carbon atom attached to the CF3 group and the adjacent ring carbons. The precise energy values and the energy gap would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital (HOMO-LUMO) Analysis Data for this compound

ParameterExpected Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Energy Gap

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential would be anticipated around the oxygen atom of the methoxy group due to its lone pairs of electrons. The aromatic ring would also exhibit regions of negative potential. Conversely, the most positive potential would be located around the hydrogen atoms and, significantly, around the highly electron-deficient trifluoromethyl group. This would make the CF3 group and its attached carbon a likely site for nucleophilic attack.

Atomic Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, including atomic charges and the nature of chemical bonds. It helps to understand charge transfer interactions and the delocalization of electrons.

For this compound, NBO analysis would quantify the charge on each atom. It is expected that the oxygen atom would carry a significant negative charge, while the carbon of the trifluoromethyl group and the fluorine atoms would also exhibit notable charge distributions. The analysis would also reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and the antibonding orbitals of the aromatic ring, which contribute to the molecule's stability.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for Selected Atoms in this compound

AtomExpected Natural Charge (e)
O (in OCH3)
C (in CF3)
F (average in CF3)
C (of CH3)
Aromatic C (average)

Note: The values in this table are placeholders and require specific NBO calculations.

Fukui Functions and Local Reactivity Site Prediction

Fukui functions are another set of reactivity descriptors derived from conceptual DFT. They identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a particular point when an electron is added to or removed from the system.

For this compound, the Fukui functions would likely confirm the predictions from MEP analysis. The sites with a high value for the nucleophilic attack Fukui function (f+) would correspond to the electrophilic regions of the molecule, such as the trifluoromethylated carbon. Conversely, sites with a high value for the electrophilic attack Fukui function (f-) would align with the nucleophilic regions, like the oxygen atom and certain positions on the aromatic ring.

Theoretical Prediction of Spectroscopic Features

Computational methods can also be used to simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a molecule.

Simulation of NMR (¹H, ¹³C, ¹⁹F) Spectra

Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of NMR-active nuclei. For this compound, this would involve simulating the ¹H, ¹³C, and ¹⁹F NMR spectra.

The predicted ¹H NMR spectrum would show distinct signals for the methyl and methoxy protons, as well as for the aromatic protons, with their chemical shifts influenced by the electronic effects of the substituents. The ¹³C NMR spectrum would provide information on all the carbon atoms, with the carbon of the CF3 group expected at a characteristic downfield shift. The ¹⁹F NMR spectrum would be particularly informative, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Hypothetical Simulated NMR Chemical Shifts (ppm) for this compound

NucleusAtom PositionExpected Chemical Shift (ppm)
¹HAromatic
¹HOCH₃
¹HCH₃
¹³CC-OCH₃
¹³CC-CH₃
¹³CC-CF₃
¹³CAromatic
¹⁹FCF₃

Note: These are placeholder values and would need to be calculated.

Calculation of Vibrational (FT-IR, Raman) Spectra

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions.

For this compound, the calculated vibrational spectra would show characteristic bands for the C-H stretching of the methyl and aromatic groups, the C-O stretching of the methoxy group, and the strong C-F stretching vibrations of the trifluoromethyl group. The aromatic ring vibrations would also be present in the fingerprint region.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)
C-H Stretch (Aliphatic)
C-O Stretch (Anisole)
C-F Stretch (Trifluoromethyl)
Aromatic Ring Vibrations

Note: These are placeholder values and would need to be calculated.

Aromaticity and Electron Delocalization Studies

The aromatic character of the benzene (B151609) ring in this compound is influenced by its three substituents: a methyl group, a trifluoromethyl group, and a methoxy group. The interplay of these groups, with their differing electronic effects, modulates the degree of electron delocalization within the ring.

Nuclear Independent Chemical Shielding (NICS) Computations

Nuclear Independent Chemical Shielding (NICS) is a computational method used to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A more negative NICS value generally indicates a higher degree of aromaticity, reflecting a stronger diatropic ring current induced by an external magnetic field.

For this compound, the NICS values would be expected to reflect the combined influence of the electron-donating methoxy and methyl groups and the electron-withdrawing trifluoromethyl group. The methoxy group is a strong π-donor, while the methyl group is a weak σ-donor. Conversely, the trifluoromethyl group is a strong σ- and π-electron-withdrawing group.

Table 1: Predicted Influence of Substituents on NICS Values of the Benzene Ring in this compound

SubstituentElectronic EffectPredicted Impact on Aromaticity (NICS Value)
Methoxy (-OCH₃)Strong π-donor, σ-acceptorTends to increase aromaticity (more negative NICS)
Methyl (-CH₃)Weak σ-donorTends to slightly increase aromaticity (more negative NICS)
Trifluoromethyl (-CF₃)Strong σ- and π-acceptorTends to decrease aromaticity (less negative NICS)

This table is based on established principles of substituent effects on aromaticity.

Aromaticity Indices and Pi-Orbital Overlap Analysis

Besides NICS, other aromaticity indices are used to assess the degree of electron delocalization. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character.

In the case of this compound, the substituents would induce some degree of bond length alternation in the benzene ring. The electron-donating groups can lead to a decrease in the length of the adjacent C-C bonds, while the electron-withdrawing group can have the opposite effect. These distortions would likely result in a HOMA value slightly lower than that of unsubstituted benzene, indicating a modest reduction in aromaticity.

Pi-orbital overlap analysis would further elucidate the electronic structure. The substituents influence the energies and shapes of the π molecular orbitals. The electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO), making the compound more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethyl group lowers the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Expected Effects of Substituents on Aromaticity Indices and π-Orbital Overlap

ParameterInfluence of Methoxy and Methyl GroupsInfluence of Trifluoromethyl Group
HOMA Index May cause slight bond length deviationInduces bond length alternation, lowering HOMA value
π-Orbital Overlap Enhances electron density in the ringReduces electron density and alters orbital energies
HOMO Energy IncreasesDecreases
LUMO Energy Slightly increasesSignificantly decreases

This table presents expected trends based on computational studies of substituted benzenes.

Computational Modeling of Intermolecular Interactions and Recognition

The trifluoromethyl group in this compound plays a crucial role in its intermolecular interactions, a key aspect in the context of ligand-protein binding. Computational modeling has shown that trifluoromethyl groups can significantly enhance binding affinity. nih.gov

Fluorine atoms in the trifluoromethyl group can participate in various non-covalent interactions, including multipolar interactions, dipole-dipole interactions, and weak hydrogen bonds with backbone amides or other polar residues in a protein's binding pocket. nih.gov The introduction of a trifluoromethyl group can lead to a substantial improvement in the inhibitory activity of a ligand. nih.gov

Computational studies on similar fluorinated molecules have demonstrated that the substitution of a methyl group with a trifluoromethyl group can increase binding affinity by as much as tenfold. nih.gov This enhancement is often attributed to favorable multipolar interactions between the C-F bonds and carbonyl groups of the protein backbone. nih.gov Furthermore, the hydrophobic nature of the trifluoromethyl group can contribute to binding through interactions with nonpolar residues.

The methoxy and methyl groups also contribute to the intermolecular interaction profile of this compound. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals and hydrophobic interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Biological Context

Interacting GroupType of InteractionPotential Binding Partner in a Protein
Trifluoromethyl (-CF₃) Multipolar Interactions, Weak Hydrogen Bonds, Hydrophobic InteractionsBackbone carbonyls, Polar and Nonpolar amino acid residues
Methoxy (-OCH₃) Hydrogen Bond Acceptor, Dipole-Dipole InteractionsHydrogen bond donors (e.g., -OH, -NH)
Methyl (-CH₃) Van der Waals Forces, Hydrophobic InteractionsNonpolar amino acid residues
Aromatic Ring π-π Stacking, Cation-π InteractionsAromatic amino acid residues (e.g., Phe, Tyr, Trp), Positively charged residues (e.g., Lys, Arg)

This table outlines the likely intermolecular interactions based on the functional groups present in the molecule.

Applications in Advanced Chemical Research and Material Science Exploration

3-Methyl-2-(trifluoromethyl)anisole as a Key Synthetic Intermediate and Building Block

Fluorinated compounds, particularly those containing a trifluoromethyl (CF3) group, are highly valued as synthetic building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The incorporation of a CF3 group can significantly alter a molecule's physical and chemical properties, including its stability, reactivity, lipophilicity, and acidity, with minimal steric impact. These building blocks are crucial for creating complex molecules with tailored functions. nih.govresearchgate.net

While trifluoromethylated aromatic compounds are a well-established class of synthetic intermediates, a detailed review of available scientific literature does not provide specific, documented examples of this compound being utilized as a key intermediate or building block in the synthesis of more complex molecules. The synthesis of related structures, such as 2-methyl-3-trifluoromethyl-aniline from 3-trifluoromethylaniline, has been developed for pharmaceutical applications, highlighting the general utility of this substitution pattern. dcu.ie However, specific reaction pathways originating from this compound are not extensively reported.

Role in the Development of New Fluorinated Reagents and Catalytic Systems

The development of novel fluorinating reagents is critical for advancing synthetic organic chemistry, enabling the introduction of fluorine into molecules with high precision and efficiency. tcichemicals.com Reagents are broadly classified as nucleophilic or electrophilic, with modern electrophilic reagents like Selectfluor and Togni's reagents offering bench-stable and easily handled options for complex syntheses. nih.govresearchgate.net

Furthermore, catalysis is central to chemical transformations, and ligands or substrates can be engineered to create highly selective and efficient catalytic systems. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to be effective catalysts for the C–H alkylation of anisoles. nih.gov Despite the importance of creating new reagents and catalysts, there is no specific information in the current scientific literature describing the use of this compound as a precursor or foundational component in the design and synthesis of new fluorinated reagents or catalytic systems.

Investigation of Physicochemical Property Modulation by Trifluoromethyl and Methoxy (B1213986) Groups

The physicochemical properties of an aromatic compound are profoundly influenced by its substituents. In this compound, the interplay between the trifluoromethyl, methoxy, and methyl groups creates a unique molecular profile.

Electronic Effects: The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect decreases the electron density of the aromatic ring, which can enhance the electrophilic character of the molecule. nih.gov Conversely, the methoxy (OCH3) group is a strong electron-donating group through resonance, increasing electron density, particularly at the ortho and para positions. The methyl (CH3) group is a weak electron-donating group through induction. The positioning of these groups on the anisole (B1667542) ring—with the strongly withdrawing CF3 group adjacent to the donating methoxy and methyl groups—results in a complex electronic environment that can direct the regioselectivity of further chemical reactions.

Steric and Conformational Effects: The CF3 group is bulkier than a methyl group and its presence introduces significant steric hindrance. mdpi.comnih.gov This steric demand, combined with that of the adjacent methyl group, can influence the preferred conformation of the methoxy group and restrict rotation around the aryl-oxygen bond. This conformational locking can be crucial in designing molecules with specific three-dimensional shapes for biological or material applications. researchgate.net

Lipophilicity and Metabolic Stability: A key reason for incorporating CF3 groups in drug design is to increase lipophilicity, which can enhance membrane permeability and bioavailability. mdpi.com Furthermore, the trifluoromethyl group can improve a molecule's metabolic stability. For example, a trifluoromethoxy group is more resistant to enzymatic breakdown (such as oxidative demethylation by CYP450 enzymes) than a standard methoxy group, a principle that also applies to the robust C-CF3 bond. mdpi.com

CompoundCAS NumberMolecular FormulaMolar Mass (g/mol)XLogP3
3-(Trifluoromethyl)anisole454-90-0C8H7F3O176.142.8
4-(Trifluoromethyl)anisole402-52-8C8H7F3O176.14-
3-Fluoro-5-(trifluoromethyl)anisole261951-79-5C8H6F4O194.132.9

Data sourced from PubChem. nih.govnih.gov

Chemical Probe in Mechanistic Organic Reaction Studies

Chemical probes are molecules designed to study biological processes or, in organic chemistry, to elucidate reaction mechanisms. By incorporating specific functional groups or isotopic labels, chemists can track the transformation of the probe through a reaction sequence, providing insight into transient intermediates and transition states.

The unique electronic and steric features of this compound could theoretically make it a candidate for such studies. For example, its distinct substitution pattern could be used to investigate the regioselectivity of aromatic substitution reactions or to probe the steric and electronic requirements of a catalyst's active site. However, a review of the chemical literature indicates no published instances of this compound being employed as a chemical probe for the investigation of organic reaction mechanisms. Studies involving the trifluoromethylation of anisole derivatives have been conducted, but these focus on the reaction itself rather than using the product as a mechanistic tool. rsc.org

Conclusion and Future Research Perspectives

Summary of Current Academic Research on 3-Methyl-2-(trifluoromethyl)anisole and Analogues

Direct academic research focusing exclusively on this compound is notably limited in the public domain. Its existence is confirmed through its commercial availability from various chemical suppliers, identified by the CAS number 1017778-02-7 and the IUPAC name 1-methoxy-2-methyl-3-(trifluoromethyl)benzene. Basic property data from these suppliers indicate it is a liquid at room temperature with a purity of around 98%.

To understand the potential characteristics and reactivity of this compound, it is essential to review the research conducted on its close analogues. The electronic and steric effects of the methoxy (B1213986), methyl, and trifluoromethyl groups on the benzene (B151609) ring are key determinants of a molecule's properties.

Research into the synthesis of related trifluoromethylated aromatic compounds offers insights into potential preparative methods. For instance, the trifluoromethylthiolation of 2-methylanisole (B146520) has been studied, yielding the para-substituted product, 2-methyl-4-(trifluoromethylthio)anisole. nih.gov This regioselectivity, driven by the steric bulk of the trifluoromethylthiolating agent and the directing effect of the methoxy group, suggests that direct trifluoromethylation of 2-methylanisole to obtain the 3-trifluoromethyl derivative would be challenging.

Furthermore, studies on the synthesis of other trifluoroanisole derivatives, such as those containing phenylpyridine moieties with herbicidal activity, demonstrate the utility of this class of compounds in agrochemicals. researchgate.net These syntheses often involve multi-step sequences, including Suzuki cross-coupling reactions and nucleophilic substitutions, which could potentially be adapted for the synthesis of this compound. researchgate.net

Computational studies on isomeric N-methyl-N-phenylbenzamides bearing trifluoromethyl groups have shed light on the role of weak intermolecular interactions, such as C-H···O and C-H···F, in the solid-state packing of such molecules. These interactions, influenced by the position of the trifluoromethyl group, can significantly affect the physical properties of the compounds. It is reasonable to infer that similar interactions would play a crucial role in the condensed-phase behavior of this compound.

The table below summarizes key information on this compound and some of its relevant analogues.

Compound NameCAS NumberMolecular FormulaKey Research Findings/Relevance
This compound 1017778-02-7C₉H₉F₃OLimited direct academic research available. Commercially available.
2-Methylanisole578-58-5C₈H₁₀OStarting material for potential synthesis. Its reactivity in electrophilic substitution is well-documented.
3-(Trifluoromethyl)anisole454-90-0C₈H₇F₃OIsomeric analogue. Spectroscopic data and some reactions are reported in the literature.
2-Methyl-4-(trifluoromethylthio)anisoleNot AvailableC₉H₉F₃OSProduct of the trifluoromethylthiolation of 2-methylanisole, highlighting regioselectivity challenges. nih.gov

Identification of Unexplored Research Avenues and Synthetic Challenges

The scarcity of dedicated research on this compound presents a wide array of unexplored research avenues. A primary area for investigation is the development of efficient and regioselective synthetic routes.

Synthetic Challenges:

The key synthetic challenge lies in the introduction of the trifluoromethyl group at the C2 position of 3-methylanisole (B1663972). The methoxy group is a strong ortho-, para-director for electrophilic substitution, while the methyl group is a weaker ortho-, para-director. This would likely lead to a mixture of products with substitution occurring at positions 4 and 6 of the anisole (B1667542) ring. The steric hindrance from the adjacent methyl group at C3 further complicates direct functionalization at the C2 position.

Potential synthetic strategies to overcome these challenges could include:

Directed ortho-metalation: Utilizing the methoxy group to direct lithiation or other metalation at the C2 position, followed by quenching with an electrophilic trifluoromethylating agent.

Multi-step synthesis: A longer, more controlled sequence could involve starting with a pre-functionalized benzene ring where the desired substitution pattern is established before the introduction of the methyl or methoxy groups.

Transition-metal-catalyzed cross-coupling reactions: A strategy involving the coupling of an appropriately substituted aryl halide with a trifluoromethylating reagent could be a viable, albeit potentially costly, approach.

Beyond synthesis, the physicochemical and biological properties of this compound remain largely uncharacterized. Key areas for future research include:

Detailed Spectroscopic and Structural Analysis: Comprehensive NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry studies are needed to build a complete spectroscopic profile. X-ray crystallography, if a suitable solid derivative can be prepared, would provide invaluable information about its solid-state structure and intermolecular interactions.

Investigation of Physicochemical Properties: Systematic studies of its solubility, lipophilicity (LogP), pKa, and thermal stability are essential for predicting its behavior in various applications.

Exploration of Biological Activity: Given that many trifluoromethylated compounds exhibit biological activity, screening this compound for potential applications in medicinal chemistry, for instance, as an enzyme inhibitor or a receptor ligand, is a logical next step. Its structural similarity to some reported herbicides also warrants investigation in the agrochemical sector. researchgate.net

Prospective Developments in Fluorination Methodologies and Computational Chemistry

Advances in both fluorination chemistry and computational methods are poised to significantly impact the study of compounds like this compound.

Fluorination Methodologies:

The development of new, more selective, and milder trifluoromethylating reagents is a highly active area of research. Recent progress in late-stage fluorination, which allows for the introduction of fluorine or fluorinated groups into complex molecules at a late step in the synthetic sequence, could be particularly relevant. This includes the development of novel electrophilic, nucleophilic, and radical trifluoromethylating agents with improved reactivity and selectivity.

Furthermore, the emergence of photoredox catalysis and other transition-metal-catalyzed C-H activation methods offers promising new strategies for the direct and regioselective trifluoromethylation of aromatic rings. These methods could potentially provide a more direct route to this compound, bypassing the challenges of classical electrophilic substitution.

Computational Chemistry:

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before their synthesis. Density Functional Theory (DFT) calculations can be employed to:

Predict the NMR spectra and other spectroscopic properties of this compound to aid in its characterization.

Model its conformational preferences and the rotational barrier of the trifluoromethyl group.

Calculate its electronic properties, such as the electrostatic potential surface and dipole moment, to understand its intermolecular interactions.

Predict its metabolic fate by identifying potential sites of oxidation or other transformations.

Screen for potential biological targets through molecular docking and virtual screening studies.

These computational approaches can guide experimental work, saving time and resources by prioritizing the most promising research directions.

Broader Implications for Fundamental Fluorine Chemistry and Molecular Design

The study of seemingly simple molecules like this compound can have broader implications for the fields of fluorine chemistry and molecular design. The interplay of the electron-donating methoxy and methyl groups with the strongly electron-withdrawing trifluoromethyl group in a sterically crowded environment provides a rich platform for studying fundamental principles of chemical reactivity and intermolecular interactions.

A detailed understanding of the properties of this molecule would contribute to a more predictive model of how trifluoromethyl groups influence the characteristics of substituted aromatic systems. This knowledge is crucial for the rational design of new drugs, agrochemicals, and materials with tailored properties. For example, the ability to fine-tune the lipophilicity, metabolic stability, and binding affinity of a drug candidate by strategically placing a trifluoromethyl group is a key strategy in modern medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.